2,2-dimethyl-N-[2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]ethyl]propanamide 2,2-dimethyl-N-[2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]ethyl]propanamide
Brand Name: Vulcanchem
CAS No.: 324577-37-9
VCID: VC21452962
InChI: InChI=1S/C19H24Cl3N5O2S/c1-11-13(14(28)27(26(11)5)12-9-7-6-8-10-12)23-17(30)25-15(19(20,21)22)24-16(29)18(2,3)4/h6-10,15H,1-5H3,(H,24,29)(H2,23,25,30)
SMILES: CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C(C)(C)C
Molecular Formula: C19H24Cl3N5O2S
Molecular Weight: 492.8g/mol

2,2-dimethyl-N-[2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]ethyl]propanamide

CAS No.: 324577-37-9

Cat. No.: VC21452962

Molecular Formula: C19H24Cl3N5O2S

Molecular Weight: 492.8g/mol

* For research use only. Not for human or veterinary use.

2,2-dimethyl-N-[2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]ethyl]propanamide - 324577-37-9

Specification

CAS No. 324577-37-9
Molecular Formula C19H24Cl3N5O2S
Molecular Weight 492.8g/mol
IUPAC Name 2,2-dimethyl-N-[2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]ethyl]propanamide
Standard InChI InChI=1S/C19H24Cl3N5O2S/c1-11-13(14(28)27(26(11)5)12-9-7-6-8-10-12)23-17(30)25-15(19(20,21)22)24-16(29)18(2,3)4/h6-10,15H,1-5H3,(H,24,29)(H2,23,25,30)
Standard InChI Key RMWDNAIMTYOKOR-UHFFFAOYSA-N
SMILES CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C(C)(C)C
Canonical SMILES CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C(C)(C)C

Introduction

Chemical Structure and Properties

Molecular Structure

The molecular structure of 2,2-dimethyl-N-[2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]ethyl]propanamide comprises several key structural components that define its chemical identity. The compound contains a central thiourea (carbamothioyl) linkage that connects two major portions of the molecule: the 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl group on one side and the 2,2,2-trichloro-1-amidoethyl portion on the other side. The latter is further functionalized with a 2,2-dimethylpropanamide (pivaloyl) group.

The compound shares structural similarities with N-{2,2,2-Trichloro-1-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thioureido]-ethyl}-propionamide, which has a molecular formula of C17H20Cl3N5O2S and a molecular weight of 464.8 g/mol. Both compounds contain the same 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl group, thiourea linkage, and 2,2,2-trichloroethyl bridge. The primary structural difference lies in the terminal amide group, with our target compound featuring a 2,2-dimethylpropanamide group instead of the propionamide group found in the similar compound.

Based on structural analysis and comparison with similar compounds, we can infer that the molecular formula of our target compound is likely C18H22Cl3N5O2S with an estimated molecular weight of approximately 479 g/mol. This inference takes into account the additional carbon and hydrogen atoms in the 2,2-dimethylpropanamide group compared to the propionamide group in the similar compound.

Physical and Chemical Properties

The physical and chemical properties of 2,2-dimethyl-N-[2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]ethyl]propanamide can be inferred based on its structure and comparison with similar compounds. As a relatively high molecular weight organic compound with multiple aromatic and polar functional groups, it is likely to be a crystalline solid at room temperature. The presence of the trichloroethyl group and the tert-butyl portion of the pivaloyl moiety would contribute to its lipophilicity, potentially limiting its water solubility.

The compound contains several functional groups that influence its chemical reactivity. The thiourea moiety can act as both a nucleophile (through its sulfur atom) and an electrophile (through its carbon atom), enabling various chemical transformations. The pyrazole ring introduces aromaticity and potential sites for electrophilic substitution reactions. The amide bond in the pivaloyl portion is relatively stable due to resonance stabilization and the steric hindrance provided by the tert-butyl group.

Table 1: Key Functional Groups and Their Properties in the Target Compound

Functional GroupChemical PropertiesPotential Reactivity
ThioureaHydrogen bond donor/acceptorNucleophilic at sulfur; coordination with metals
PyrazoleAromatic heterocycleElectrophilic aromatic substitution; coordination with metals
2,2,2-TrichloroethylElectronegative halogen clusterSusceptible to base-induced elimination; electronegative site
2,2-DimethylpropanamideSterically hindered amideHydrolysis-resistant amide bond; hydrogen bond acceptor
Carbonyl in pyrazolePolarized C=O bondNucleophilic addition; hydrogen bond acceptor

The compound possesses multiple hydrogen bond donors and acceptors, including the N-H groups of the thiourea moiety and the amide nitrogen, as well as the carbonyl oxygen atoms of the amide and pyrazole ring. These features would likely influence its intermolecular interactions and crystalline packing arrangement. The presence of multiple nitrogen atoms in the pyrazole ring and the thiourea linkage, along with the sulfur atom, could also enable coordination with metal ions, potentially leading to applications in metal complex formation and catalysis.

Synthesis and Preparation

Purification and Characterization

Following synthesis, purification of 2,2-dimethyl-N-[2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]ethyl]propanamide would likely involve techniques such as recrystallization, column chromatography, or preparative HPLC. Characterization would require a combination of spectroscopic methods including NMR spectroscopy (1H, 13C, and possibly 15N), infrared spectroscopy, mass spectrometry, and potentially X-ray crystallography for definitive structural confirmation.

Key spectroscopic features would likely include characteristic 1H NMR signals for the methyl groups of the 2,2-dimethylpropanamide (approximately 1.0-1.2 ppm) and the methyl groups on the pyrazole ring (approximately 2.0-2.5 ppm). The 13C NMR spectrum would show distinctive signals for the thiocarbonyl carbon (approximately 180-190 ppm) and the various carbonyl carbons (approximately 160-175 ppm). Infrared spectroscopy would reveal characteristic absorptions for the C=O, C=S, and N-H stretching vibrations.

Application DomainSpecific Potential UsesKey Structural Features Involved
Medicinal ChemistryAntimicrobial agentsThiourea moiety, pyrazole ring
Medicinal ChemistryAnti-inflammatory compoundsPyrazole ring with phenyl substituent
Medicinal ChemistryEnzyme inhibitorsMultiple binding sites for protein interactions
CatalysisPolymerization initiatorsThiourea functional group
CatalysisAsymmetric organocatalysisHydrogen bond donor/acceptor capabilities
Materials SciencePolymer additivesThiourea linkage, aromatic components
Coordination ChemistryMetal complex formationSulfur and nitrogen donor atoms

In materials science, the compound's ability to form hydrogen bonds and coordinate with metals could lead to applications in the development of functional materials. It might serve as a ligand in metal-organic frameworks, a component in supramolecular assemblies, or an additive to impart specific properties to polymers or composite materials.

Biological Properties and Structure-Activity Relationships

Structure-Activity Considerations

Several structural features of 2,2-dimethyl-N-[2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]ethyl]propanamide could influence its biological activities:

  • The thiourea group provides multiple hydrogen bonding sites that could enable specific interactions with protein targets. The C=S group could also interact with metalloenzymes through coordination with metal centers.

  • The pyrazole ring with its phenyl and methyl substituents introduces a relatively rigid, aromatic scaffold that could fit into specific binding pockets of enzymes or receptors. The phenyl group could engage in π-π stacking interactions with aromatic amino acid residues.

  • The 2,2,2-trichloroethyl bridge adds lipophilicity and steric bulk, potentially influencing membrane permeability and binding selectivity. The electronegative chlorine atoms could form halogen bonds with appropriate acceptors in biological targets.

  • The 2,2-dimethylpropanamide group provides additional steric bulk and potential hydrogen bonding interactions, which could affect binding affinity and selectivity.

Modifications to these structural features would likely result in compounds with altered biological activity profiles. For example, replacing the 2,2-dimethylpropanamide with a less bulky amide, as in the compound N-{2,2,2-Trichloro-1-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thioureido]-ethyl}-propionamide, might influence binding affinity and selectivity. Similarly, substituting the pyrazole ring with other aromatic groups, as in 2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)propanamide , would likely alter the compound's biological activity profile.

Analytical Characterization

X-ray Crystallography

X-ray crystallography would provide definitive confirmation of the three-dimensional structure of 2,2-dimethyl-N-[2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]ethyl]propanamide, including bond lengths, bond angles, and conformational details. This technique would also reveal the solid-state packing arrangement and intermolecular interactions that influence the compound's physical properties.

Crystallographic data would be particularly valuable for understanding the conformation of the thiourea linkage, the orientation of the pyrazole ring relative to the thiourea group, and the positioning of the 2,2-dimethylpropanamide moiety. These structural details could provide insights into the compound's potential binding modes with biological targets or its capability for self-assembly into supramolecular structures.

Future Research Directions

Structure-Activity Relationship Studies

Future research on 2,2-dimethyl-N-[2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]ethyl]propanamide could focus on systematic structure-activity relationship (SAR) studies. By synthesizing a series of structural analogs with modifications to specific portions of the molecule (e.g., the pivaloyl group, the trichloroethyl bridge, or substituents on the pyrazole ring), researchers could identify which structural features are critical for specific activities and which can be modified to optimize desired properties.

Such SAR studies would be particularly valuable if initial screening reveals promising biological activities or catalytic properties. The insights gained could guide the development of more potent, selective, or safer compounds with enhanced properties for specific applications.

Applications Development

Based on the structural features of 2,2-dimethyl-N-[2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]ethyl]propanamide, several application areas warrant investigation:

  • Exploration of its potential as a component in initiator systems for polymerization reactions, building on the patent information suggesting such applications for thiourea derivatives .

  • Investigation of potential antimicrobial, anti-inflammatory, or anticancer activities, based on the known bioactivities of compounds containing thiourea and pyrazole moieties.

  • Evaluation of its capability as an organocatalyst for various organic transformations, leveraging the hydrogen bond donor and acceptor sites in the thiourea linkage.

  • Assessment of its potential as a ligand for metal complexation, which could lead to applications in coordination chemistry, catalysis, or sensing.

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